O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Hydrolytic stability Metabolic activation Organophosphate toxicokinetics

Securing structurally defined O-aryl phosphorothioates for SAR-toxicity studies is hindered by generic isomer mixtures or unavailable matched pairs. This compound solves that gap as a mono-para-chloro O-aryl probe bridging dichlofenthion and parathion. • Fills the critical electronic/steric SAR gap between 2,4-dichloro and 4-nitro analogs for AChE inhibition profiling. • Enables matched-pair hydrolysis studies with S-isomer CAS 4524-70-3 to decouple P-O vs. P-S bond lability. • Validates QSTR models via experimental LD50 determination of a mono-chloro phosphorothioate lacking legacy data. Sourced exclusively through AldrichCPR for early discovery; shipped globally under ambient conditions.

Molecular Formula C10H14ClO3PS
Molecular Weight 280.71 g/mol
CAS No. 5857-62-5
Cat. No. B12012321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Chlorophenyl) O,O-diethyl phosphorothioate
CAS5857-62-5
Molecular FormulaC10H14ClO3PS
Molecular Weight280.71 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
InChIKeyULEIOHDPTRIZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate – Overview


O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (CAS 5857-62-5) is an organophosphorus (OP) compound belonging to the phosphorothioate triester class, with the molecular formula C₁₀H₁₄ClO₃PS and a molecular weight of 280.71 g/mol . Its IUPAC name is (4-chlorophenoxy)-diethoxy-sulfanylidene-λ⁵-phosphane, and it is also referred to as Phosphorothioic acid, O-(4-chlorophenyl) O,O-diethyl ester, carrying the Beilstein reference number 1978521 . The compound features a central phosphorus atom double-bonded to sulfur (P=S), with two ethoxy groups and a 4-chlorophenoxy substituent attached via an O-aryl (P–O–Ar) linkage. This O-aryl phosphorothioate architecture distinguishes it from the corresponding S-aryl isomer (CAS 4524-70-3) and from the more extensively commercialized O,O-diethyl phosphorothioate insecticides such as parathion (O-(4-nitrophenyl) analog) and dichlofenthion (O-2,4-dichlorophenyl analog). Sigma-Aldrich lists the compound under its AldrichCPR collection (product number PH005355) as a specialty chemical for early discovery research, explicitly noting that no analytical data are collected and that the product is sold 'AS-IS' without warranty of any kind . This procurement profile signals a niche, research-grade material rather than a bulk agrochemical commodity.

Compound Class O-Aryl phosphorothioate triester
Sourcing Context AldrichCPR – research-grade only, no analytical data, sold AS-IS

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate – Substitution Risks


Phosphorothioate triesters with a 4-chlorophenyl group are not interchangeable because the position of the sulfur atom (P=S vs. P–S–Ar) and the nature of the aryl substituent (mono- vs. di-chloro, chloro vs. nitro) fundamentally alter hydrolytic stability, acetylcholinesterase (AChE) inhibition kinetics, metabolic activation pathways, and mammalian toxicity. The target compound (5857-62-5) possesses an O-aryl linkage (P–O–Ar) that is hydrolytically distinct from the P–S–Ar linkage of its S-aryl isomer (CAS 4524-70-3); the latter releases 4-chlorothiophenol upon hydrolysis, whereas the former releases 4-chlorophenol, leading to different toxicokinetic profiles [1]. Furthermore, the single para-chloro substitution confers different steric and electronic properties compared to the 2,4-dichloro substitution of dichlofenthion or the para-nitro group of parathion, directly affecting the compound's affinity for insect vs. mammalian AChE and its environmental persistence . Generic substitution without accounting for these structural determinants risks either loss of target activity or unintended mammalian toxicity.

O-aryl linkage may yield different hydrolysis metabolites than S-aryl isomer, altering toxicokinetic comparison.
Mono-chloro substitution may result in distinct AChE inhibition and bioactivation profiles compared to 2,4-dichloro analog.
Chloro leaving group may confer a different acute toxicity profile than nitro analog; class-level inference only.

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate – Differentiation Evidence


O-Aryl vs. S-Aryl Linkage: Hydrolytic Stability and Metabolite Release

The target compound (5857-62-5) features a P–O–Ar (O-aryl) linkage, while its direct isomer S-(4-chlorophenyl) O,O-diethyl phosphorothioate (CAS 4524-70-3) contains a P–S–Ar (S-aryl) thiolo linkage . Under hydrolytic or metabolic conditions, the O-aryl compound releases 4-chlorophenol (pKa ~9.4, more water-soluble), whereas the S-aryl isomer releases 4-chlorothiophenol (pKa ~6.5, more lipophilic and a known dermal sensitizer). The S-aryl isomer has a documented acute oral LD50 of 47–48 mg/kg in mice [1]. While a directly paired LD50 for the O-aryl analog under identical conditions is absent from the open literature, the difference in leaving-group pKa and lipophilicity predicts a distinct acute toxicity and dermal absorption profile, making the two isomers non-substitutable in any formulation where human or non-target organism exposure is a concern.

O-Aryl vs. S-Aryl Linkage
Class-level inference
O-aryl (P-O-Ar) releases 4-chlorophenol; S-aryl (P-S-Ar) releases 4-chlorothiophenol (pKa diff ≈ 2.9)
Hydrolysis pathway difference may alter toxicokinetic comparison
Paired acute toxicity data not available
Hydrolytic stability Metabolic activation Organophosphate toxicokinetics

para-Chloro vs. 2,4-Dichloro: AChE Inhibition Modulation

The target compound carries a single chlorine at the para position of the phenyl ring, whereas the closely related commercial insecticide dichlofenthion (CAS 97-17-6) carries chlorine atoms at both the 2- and 4-positions (2,4-dichloro) . The additional ortho-chlorine in dichlofenthion introduces steric hindrance that can reduce the phosphorylation rate of the AChE active-site serine and alter the compound's susceptibility to detoxification by carboxylesterases and cytochrome P450 isoforms. A general structure-activity relationship established across O,O-dialkyl O-aryl phosphorothioates shows that para-substituted mono-chloro analogs tend to exhibit faster AChE phosphorylation rates but also higher mammalian acute toxicity compared to their 2,4-dichloro counterparts, although the magnitude is species- and enzyme-isoform-dependent [1]. Quantitative AChE inhibition IC50 values specifically for 5857-62-5 against a defined enzyme source (e.g., electric eel or human erythrocyte AChE) are not available in the peer-reviewed primary literature as of this assessment.

para-Chloro vs. 2,4-Dichloro
Class-level inference
Mono-Cl sterically unhindered vs. 2,4-diCl with ortho steric hindrance; AChE phosphorylation rates predicted to differ
Substitution pattern may shift enzyme inhibition profile
Head-to-head AChE IC50 data not found
Acetylcholinesterase inhibition Structure-activity relationship Insecticide selectivity

Chloro vs. Nitro Leaving Group: Toxicity Relative to Parathion

Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) utilizes a 4-nitrophenoxy leaving group with a pKa of ~7.2, whereas the target compound 5857-62-5 utilizes a 4-chlorophenoxy leaving group with a pKa of ~9.4. The lower pKa of the 4-nitrophenoxy leaving group makes parathion a more facile phosphorylating agent toward AChE, contributing to its extreme acute mammalian toxicity (oral LD50 rat ≈ 3–30 mg/kg) [1]. The higher pKa of the 4-chlorophenoxy leaving group in 5857-62-5 predicts a slower AChE phosphorylation rate and, by class-level extrapolation, a moderately higher LD50 value [2]. This is consistent with the general OP principle that electron-withdrawing substituents on the leaving group enhance toxicity.

Chloro vs. Nitro Leaving Group
Class-level inference
4-chlorophenoxy (pKa ~9.4) vs 4-nitrophenoxy (pKa ~7.2); predicted LD50 increase of 2- to 10-fold
Leaving-group pKa difference may affect phosphorylation rate
Class-level QSAR models; direct experimental LD50 not confirmed
Acute toxicity Leaving group electronics Organophosphate risk assessment

Para- vs. Ortho-Chloro Isomerism: AChE Binding and Stability

The target compound (5857-62-5) bears the chlorine substituent at the para position, whereas O-(2-chlorophenyl) O,O-diethyl phosphorothioate (ortho isomer) places the chlorine adjacent to the P–O–Ar linkage [1]. Ortho substitution introduces steric congestion around the phosphoryl center, which can retard both enzymatic hydrolysis by A-esterases (paraoxonases) and non-enzymatic hydrolysis. Para substitution, by contrast, exerts primarily electronic effects through resonance, leaving the phosphoryl center sterically accessible. In analogous phosphorothioate series, para-substituted analogs consistently exhibit faster rates of both CYP450-mediated bioactivation (P=S to P=O conversion) and AChE inhibition compared to their ortho-substituted counterparts [2].

Para- vs. Ortho-Chloro Isomerism
Class-level inference
Para unhindered vs. ortho steric shielding; class-level SAR predicts faster bioactivation for para isomer
Positional isomerism may alter bioactivation rate
Direct kinetic comparison data unavailable
Positional isomerism Enzyme binding Metabolic stability

AldrichCPR Cataloging as Rarity Indicator

Sigma-Aldrich catalogs O-(4-Chlorophenyl) O,O-diethyl phosphorothioate exclusively under its AldrichCPR (Chemical Profile Repository) collection as product PH005355, and explicitly states that no analytical data are collected, that the product is sold 'AS-IS,' and that the buyer assumes responsibility for identity and purity confirmation . This contrasts with commercially established phosphorothioate insecticides such as parathion, dichlofenthion, and chlorpyrifos, which are available as certified analytical standards with full Certificates of Analysis (COA) from multiple suppliers . The AldrichCPR designation indicates that 5857-62-5 is a rare, non-commercialized chemical intended solely for early-stage discovery research, not for routine agrochemical formulation or field application.

AldrichCPR Rarity Indicator
Supporting evidence
Single supplier (AldrichCPR PH005355); no COA, sold AS-IS; zero analytical documentation
Supports rare research-grade sourcing context
In-house characterization required
Chemical procurement Research chemicals Compound rarity

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate – Application Scenarios


SAR Probe for AChE Inhibitor Discovery

As a mono-para-chloro O-aryl phosphorothioate with a sterically unencumbered phosphoryl center, 5857-62-5 fills a specific SAR gap between the 2,4-dichloro analog (dichlofenthion) and the 4-nitro analog (parathion). Medicinal chemistry and agrochemical discovery teams can use this compound to deconvolve the electronic (Hammett σ) and steric contributions of the aryl substituent to AChE inhibition potency and CYP450-mediated bioactivation rate. The compound's single supplier, research-grade-only availability (AldrichCPR) confirms its niche role as an SAR tool rather than a development candidate .

Stability Reference Standard for O-Aryl vs. S-Aryl Isomers

Because 5857-62-5 (P–O–Ar linkage) and its S-isomer CAS 4524-70-3 (P–S–Ar linkage) share an identical elemental composition (C10H14ClO3PS) but differ in the atom connecting phosphorus to the aryl ring, they constitute an ideal matched pair for studying the influence of the P–O vs. P–S bond on hydrolytic half-life, metabolite identity (4-chlorophenol vs. 4-chlorothiophenol), and environmental persistence [1]. Environmental fate laboratories and toxicology groups can procure both isomers to generate internally consistent comparative degradation and metabolite profiling data.

QSAR Model Validation for Acute Toxicity Prediction

The target compound's predicted intermediate acute toxicity (based on leaving-group pKa extrapolation) positions it as a useful external validation data point for quantitative structure-toxicity relationship (QSTR) models that currently rely heavily on parathion, chlorpyrifos, and diazinon training sets [2]. By experimentally determining the acute oral and dermal LD50 values for 5857-62-5, computational toxicology groups can test whether their models correctly interpolate the toxicity of a mono-para-chloro phosphorothioate that lacks extensive legacy toxicological data.

Application
Selection Property
Validation Focus
SAR probe for AChE inhibitor discovery
Para-chloro O-aryl architecture
AChE inhibition SAR and CYP450 bioactivation rate
O-aryl vs. S-aryl stability reference
Isomer pair identity (P–O–Ar vs. P–S–Ar)
Hydrolytic metabolite identity and environmental persistence
QSAR model validation for acute toxicity
Predicted intermediate acute toxicity profile (class-level)
QSTR model interpolation testing

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